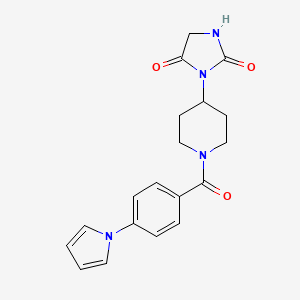
3-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
The synthesis of imidazole compounds is a broad field with many different methods available. The first synthesis of imidazole was made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of imidazole compounds can vary greatly depending on the specific compound. The basic structure of imidazole is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions, including reactions with acids and bases due to their amphoteric nature .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific imidazole compounds can vary greatly.Applications De Recherche Scientifique
Synthesis and Antioxidant Evaluation
Research involving the synthesis of compounds with similar structural components, such as imidazolidine-2,4-diones, indicates applications in the development of antioxidant agents. For instance, the synthesis and antioxidant evaluation of new pyrazolopyridine derivatives have been explored, showing that some synthesized compounds exhibit promising antioxidant activities. These compounds have demonstrated the ability to protect DNA from damage induced by oxidizing agents, suggesting their potential use in scientific research focused on oxidative stress and related diseases (Gouda, 2012).
Cyclocondensation Reactions
Studies on cyclocondensation reactions involving similar compounds, such as imidazolidine-2,4-diones, have led to the creation of diverse heterocyclic structures. These reactions are foundational in medicinal chemistry, enabling the synthesis of novel compounds with potential therapeutic applications, including as anticancer and antibacterial agents (Sokolov et al., 2013).
Synthesis of Piperazine-2,6-dione Derivatives
Research into the synthesis of piperazine-2,6-dione and related derivatives highlights their potential in developing anticancer agents. A study demonstrated the efficient synthesis of these derivatives and their evaluation for anticancer activity, showing significant activity against various cancer cell lines. This research underscores the importance of such compounds in the development of new therapeutic agents for cancer treatment (Kumar et al., 2013).
Antimicrobial and Antifungal Activities
The synthesis of thiazolidine-2,4-diones and their evaluation for antimicrobial activity reveal potential applications in addressing bacterial and fungal infections. Some synthesized compounds have shown good activity against gram-positive bacteria and excellent antifungal activity, indicating their relevance in scientific research aimed at developing new antimicrobial and antifungal agents (Prakash et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-17-13-20-19(26)23(17)16-7-11-22(12-8-16)18(25)14-3-5-15(6-4-14)21-9-1-2-10-21/h1-6,9-10,16H,7-8,11-13H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUGNRUKAHFVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2636855.png)
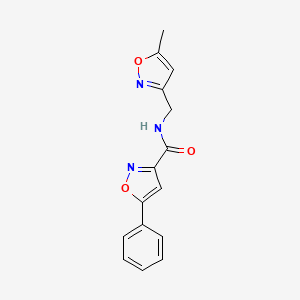
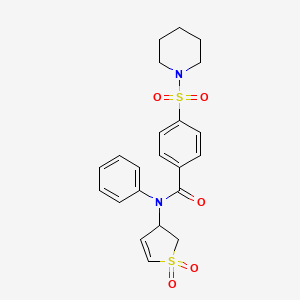
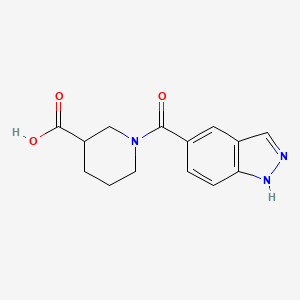


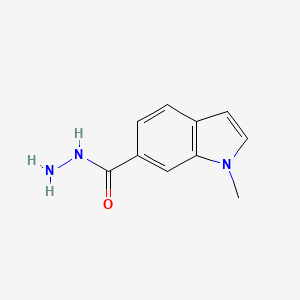
![2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole](/img/structure/B2636866.png)
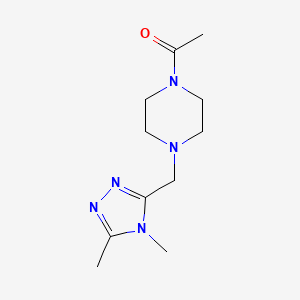
![1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2636868.png)


![2-Cyclopropyl-4-methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2636872.png)
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-naphthamide](/img/structure/B2636877.png)